Ethyl 2-phenyloxazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-phenyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBRQTVPKIOZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-phenyloxazole-5-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of β-hydroxy amides using Deoxo-Fluor® at room temperature, which leads to the formation of oxazolines. These oxazolines can then be oxidized to the corresponding oxazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyloxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles.
Reduction: Reduction of oxazoles to oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Deoxo-Fluor® is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used for the reduction of oxazoles.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and oxazolines, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-phenyloxazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-phenyloxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The aromatic ring structure allows it to participate in various chemical reactions, including binding to enzymes and receptors. This interaction can lead to the modulation of biological processes, making it a valuable compound in medicinal chemistry and drug development.
Comparison with Similar Compounds
Structural Analogs in the Oxazole/Thiazole/Isoxazole Series
Ethyl 2-Methylthiazole-5-Carboxylate (CAS: 79836-78-5)
- Structural Differences : Replaces the oxazole oxygen with sulfur (thiazole) and substitutes the phenyl group with a methyl group.
- The methyl group reduces steric hindrance compared to phenyl, improving solubility in polar solvents .
- Similarity Score : 0.83 (indicating high structural overlap but distinct electronic profiles) .
Ethyl 5-Methyl-3-Phenylisoxazole-4-Carboxylate
- Structural Differences : Isoxazole ring (oxygen and nitrogen at 1,2-positions vs. 1,3 in oxazole) with substituents at 3- and 5-positions.
- Impact : The isoxazole ring exhibits different dipole moments and hydrogen-bonding capabilities, influencing binding affinity in biological systems. Reported activities include antiasthmatic and antibacterial effects .
Methyl 2-Phenyloxazole-5-Carboxylate (CAS: 106833-83-4)
- Structural Differences : Methyl ester instead of ethyl.
- Impact : Lower molecular weight (203.19 g/mol vs. ~217 g/mol for ethyl), slightly higher density (1.291 g/cm³), and reduced lipophilicity. Methyl esters generally exhibit faster hydrolysis rates under physiological conditions .
Functional Group Variations
2-Phenyloxazole-5-Carboxylic Acid (CAS: 106833-79-8)
- Structural Differences : Free carboxylic acid instead of ethyl ester.
- Impact : Higher polarity and water solubility but reduced membrane permeability. The acid form is more prone to ionization, affecting bioavailability .
Ethyl 2-Aminothiazole-5-Carboxylate
- Structural Differences: Amino group at the 2-position of a thiazole ring.
- This compound is utilized in drug discovery for its modifiable pharmacophore .
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|
| This compound | ~217* | N/A | Ethyl ester, phenyl |
| Mthis compound | 203.19 | 1.291 | Methyl ester, phenyl |
| 2-Phenyloxazole-5-carboxylic acid | 189.17 | N/A | Carboxylic acid |
| Ethyl 2-methylthiazole-5-carboxylate | 199.27 | N/A | Methyl, thiazole |
*Estimated based on methyl analog data .
Biological Activity
Ethyl 2-phenyloxazole-5-carboxylate (C₁₅H₁₃N₁O₃), a compound belonging to the oxazole family, has garnered attention for its diverse biological activities. This article explores the compound's properties, synthesis methods, and biological applications, including antimicrobial and anticancer activities.
Chemical Structure and Properties
This compound features a bicyclic structure that combines an aromatic ring with a heterocyclic oxazole component. The presence of a carboxylate group enhances its reactivity, making it a valuable compound in medicinal chemistry and organic synthesis. The molecular weight of the compound is approximately 217.22 g/mol .
Synthesis Methods
Several synthesis methods have been developed for this compound, including:
- Oxidation : Conversion of oxazolines to oxazoles using reagents like Deoxo-Fluor®.
- Reduction : Use of lithium aluminum hydride (LiAlH₄) for reducing oxazoles to oxazolines.
- Substitution Reactions : Electrophilic and nucleophilic substitutions on the aromatic ring .
Summary of Synthesis Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Deoxo-Fluor® | Varies based on substrate |
| Reduction | LiAlH₄ | Anhydrous conditions |
| Substitution | Various electrophiles | Depends on desired product |
Biological Activities
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Anticancer Properties : Research has highlighted its potential as an anticancer agent. This compound has shown efficacy in inhibiting cancer cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Antimicrobial Study : A study tested this compound against various bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
- Anticancer Research : In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound led to a reduction in cell viability by approximately 65% at a concentration of 50 µM after 48 hours. Mechanistic studies revealed increased levels of apoptosis markers such as caspase-3 activation .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The compound's aromatic structure allows it to bind effectively to enzymes and receptors, modulating various biological processes such as:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.
- Receptor Modulation : Binding to cellular receptors can alter signaling pathways that regulate cell proliferation and apoptosis .
Future Directions
Research into this compound is ongoing, with potential applications in drug development aimed at treating infections and cancers. Future studies should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : To optimize the compound's potency and selectivity for specific biological targets.
Q & A
Q. What are the established synthetic routes for Ethyl 2-phenyloxazole-5-carboxylate, and what reaction conditions are typically employed?
- Methodological Answer : The synthesis of oxazole derivatives like this compound often involves cyclization reactions. A common approach is the condensation of α-amino ketones with activated carbonyl compounds (e.g., ethyl chlorooxaloacetate) under mild acidic or basic conditions. For example, describes analogous syntheses using catalysts like nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) in solvents such as ethanol or DMF . Key parameters include:
- Temperature: 60–80°C for cyclization.
- Reaction time: 4–12 hours.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate).
- Yield optimization: Adjusting stoichiometry (1:1.2 molar ratio of precursor to carbonyl reagent).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- <sup>1</sup>H NMR : Expect aromatic proton signals at δ 7.3–8.1 ppm (multiplet for phenyl group), oxazole ring protons at δ 6.8–7.2 ppm, and ester methyl/methylene groups at δ 1.3–4.4 ppm .
- <sup>13</sup>C NMR : Carbonyl carbons (C=O) at δ 165–170 ppm, aromatic carbons at δ 120–140 ppm, and oxazole ring carbons at δ 150–160 ppm .
- HRMS : Molecular ion peak [M+H]<sup>+</sup> for C12H11NO3 should match theoretical m/z (e.g., 217.0739) .
- IR : Strong absorption at ~1700 cm<sup>-1</sup> (ester C=O) and ~1600 cm<sup>-1</sup> (oxazole C=N) .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : While some safety data sheets classify similar oxazole derivatives as non-hazardous (), general precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste handlers .
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly when dealing with low intermediate stability?
- Methodological Answer :
- Intermediate Stabilization : Use low-temperature (-20°C) storage for sensitive intermediates (e.g., α-amino ketones) .
- Catalyst Screening : Test MTAMO or Lewis acids (e.g., ZnCl2) to accelerate cyclization .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; ethanol may reduce side reactions .
- In Situ Monitoring : Track reaction progress via TLC (hexane:ethyl acetate = 3:1) to halt at optimal conversion .
Q. What strategies are effective for resolving contradictions in NMR spectral data interpretation for this compound derivatives?
- Methodological Answer :
- Decoupling Experiments : Use <sup>1</sup>H-<sup>13</sup>C HSQC to assign overlapping aromatic signals .
- Computational Validation : Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values (software: Gaussian 09) .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (SHELX refinement) .
- Isotopic Labeling : Synthesize <sup>15</sup>N-labeled analogs to confirm oxazole nitrogen assignments .
Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reaction systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C5 of oxazole) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (software: GROMACS) .
- Docking Studies : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .
- Reaction Pathway Mapping : Use ChemDraw or ADF software to model plausible intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
